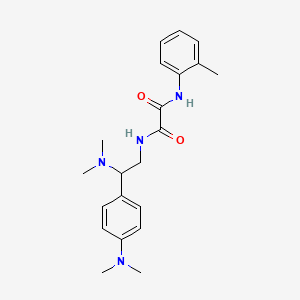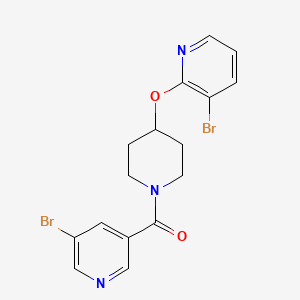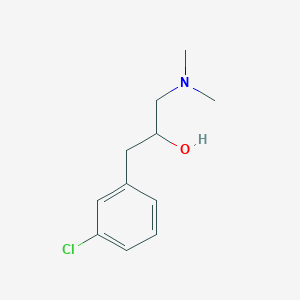
4-(2-Chlorophenyl)piperidin-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO and a molecular weight of 248.15 . It is used for research purposes .
Synthesis Analysis
The synthesis of a similar compound, 4-(4-chlorophenyl)-4-piperidinol, involves the use of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol, pure water, and palladium-carbon catalyst. The mixture is subjected to hydrogenation at 25°C for 24 hours. The product is then filtered, washed with ethyl acetate, and separated. The pH of the aqueous phase is adjusted to 13 using sodium hydroxide. The solution is then mixed with dichloromethane for extraction. The organic phase obtained is concentrated and mixed with toluene, then refluxed at 115°C for 1.5 hours. The product is then cooled to 10°C and left to stand for 10 hours to obtain 4-(4-chlorophenyl)-4-piperidinol .Molecular Structure Analysis
The molecular structure of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride consists of a piperidine ring with a hydroxyl substituent and a chlorine-substituted phenyl group .Physical And Chemical Properties Analysis
4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is a powder that is stored at room temperature . .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has been evaluated for its antibacterial potential against several bacterial strains, including Escherichia coli (E. coli), Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus megaterium. Researchers have investigated its efficacy as a potential antimicrobial agent .
Antifungal Properties
In addition to antibacterial activity, studies have explored its antifungal effects against Aspergillus niger and Aspergillus flavus. These investigations aim to uncover novel therapeutic options for fungal infections .
CCR5 Antagonism for HIV-1 Treatment
Researchers have synthesized derivatives of 4-(2-chlorophenyl)piperidin-4-ol with the goal of finding CCR5 antagonists. These compounds were evaluated for their ligand-induced calcium mobilization activity. The focus here is on identifying potential treatments for HIV-1 by targeting the CCR5 receptor .
Intermediate for Pharmaceutical Synthesis
The title compound serves as an intermediate in the synthesis of pharmaceuticals. Notably, it plays a crucial role in the production of drugs like haloperidol (used to treat psychotic illnesses and extreme agitation) and loperamide (effective against diarrhea caused by gastroenteritis or inflammation) .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is the human H3 receptor . This receptor is a histamine receptor that belongs to the family of G-protein coupled receptors. It plays a crucial role in the release of neurotransmitters and has been implicated in a variety of functions, including cognition, sleep-wake cycle regulation, and pain perception .
Mode of Action
The compound acts as an antagonist at the human H3 receptor . As an antagonist, it binds to the receptor and blocks its activation by histamine, thereby inhibiting the receptor’s function . This interaction leads to changes in the release of neurotransmitters, affecting various physiological processes .
Biochemical Pathways
Given its antagonistic action on the h3 receptor, it likely impacts thehistaminergic system . This system plays a key role in the regulation of sleep-wake cycles, appetite, cognition, and other functions. By blocking the H3 receptor, the compound could disrupt these processes .
Result of Action
The molecular and cellular effects of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride’s action are likely related to its antagonistic effect on the H3 receptor. By blocking this receptor, the compound could alter neurotransmitter release, leading to changes in various physiological processes, such as cognition and sleep-wake regulation .
Propiedades
IUPAC Name |
4-(2-chlorophenyl)piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAWCDNDWQTMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)piperidin-4-ol hydrochloride | |
CAS RN |
860228-33-7 |
Source


|
| Record name | 4-(2-chlorophenyl)piperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride](/img/structure/B2500354.png)
![[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride](/img/structure/B2500355.png)


![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2500359.png)
![Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2500360.png)


![8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500370.png)



